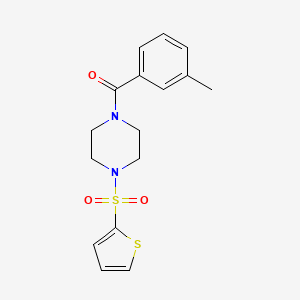![molecular formula C16H17ClN2OS B4431155 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CTMP has been shown to have a high affinity for dopamine transporters, making it a promising candidate for studying the mechanisms of dopamine neurotransmission.
作用机制
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine acts as a dopamine reuptake inhibitor, meaning that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and physiology. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as those for norepinephrine and serotonin, although its effects on these systems are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on behavior and physiology. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain, leading to increased reward-seeking behavior. This compound has also been shown to have some anxiogenic effects, although the mechanisms underlying these effects are not well understood.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages as a tool for scientific research. Its high affinity for dopamine transporters makes it a valuable tool for studying the mechanisms of dopamine neurotransmission. Its effects on behavior and physiology also make it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has several limitations. Its complex synthesis method and potential for abuse make it difficult to obtain and use in research. Additionally, its effects on other neurotransmitter systems are less well understood, limiting its usefulness in studying these systems.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. This compound's ability to increase dopamine levels in the brain makes it a promising candidate for these conditions. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on other neurotransmitter systems, such as norepinephrine and serotonin. Finally, research is needed to develop safer and more efficient synthesis methods for this compound, making it more accessible for scientific research.
科学研究应用
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used extensively in scientific research to study the mechanisms of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a critical role in reward-motivated behavior, motor control, and cognitive function. This compound has been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-6-15(21-12)16(20)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPACNSLORHACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-N-methylpropanamide](/img/structure/B4431080.png)
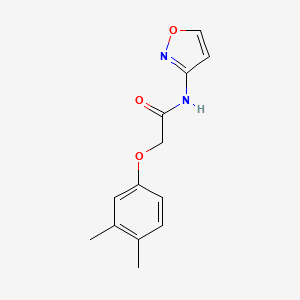
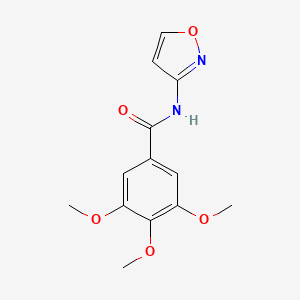
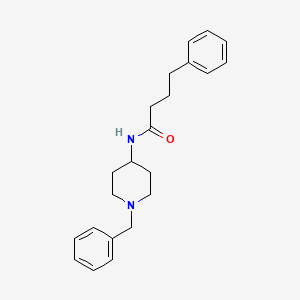
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)
![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)

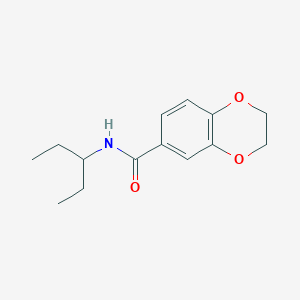

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
